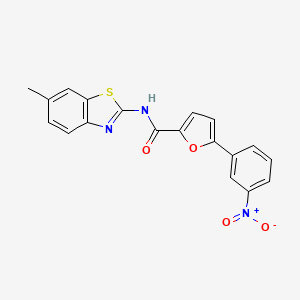
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide is a synthetic compound that has gained significant interest in scientific research due to its various biological and pharmacological activities. This compound is also known as MBF and has been synthesized through several methods, which will be discussed in
Wirkmechanismus
MBF exerts its biological and pharmacological activities through several mechanisms. It has been shown to inhibit the production of reactive oxygen species and the activity of nuclear factor-kappa B, which are involved in the inflammatory response. Moreover, MBF has been found to induce apoptosis in cancer cells by activating the intrinsic pathway. Additionally, MBF inhibits the activity of enzymes involved in the biosynthesis of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
MBF has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Moreover, MBF has been found to decrease the levels of reactive oxygen species and lipid peroxidation products, which are involved in oxidative stress. Additionally, MBF has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MBF has several advantages as a research tool. It exhibits potent biological and pharmacological activities, making it a suitable candidate for the development of novel therapeutic agents. Moreover, MBF is relatively easy to synthesize, and its yield is high, making it a suitable compound for large-scale production. However, MBF has some limitations as a research tool. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, the potential side effects of MBF have not been fully explored, and more research is needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the research on MBF. Firstly, more research is needed to elucidate its mechanism of action. Secondly, more research is needed to determine its safety profile and potential side effects. Thirdly, more research is needed to explore its potential as a therapeutic agent for various diseases, including inflammation, cancer, and hyperpigmentation disorders. Finally, more research is needed to develop novel derivatives of MBF that exhibit improved biological and pharmacological activities.
Synthesemethoden
The synthesis of MBF is achieved through a multistep process that involves the reaction of 6-methyl-2-aminobenzothiazole with 3-nitrobenzaldehyde to form the intermediate Schiff base. The Schiff base is then reacted with furfural in the presence of an acid catalyst to yield MBF. The yield of MBF obtained through this method is relatively high, making it a suitable approach for large-scale production.
Wissenschaftliche Forschungsanwendungen
MBF has been extensively studied for its biological and pharmacological activities. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties. Moreover, MBF has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These properties make MBF a promising candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-11-5-6-14-17(9-11)27-19(20-14)21-18(23)16-8-7-15(26-16)12-3-2-4-13(10-12)22(24)25/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKOJWNKPMXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

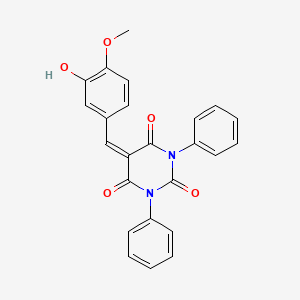
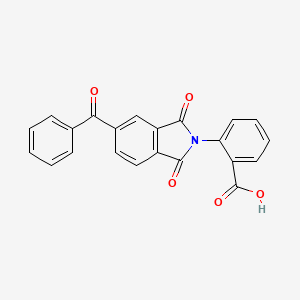


![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
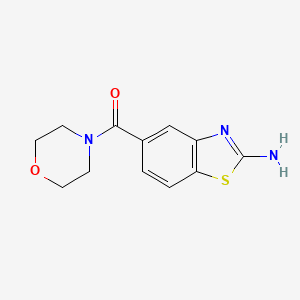
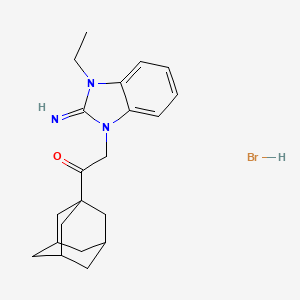
![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)

